Topological Polar Surface Area (TPSA): 73.1 Ų versus 44.8 Ų in Closest Phenyl-Terminated Analogs—A 63% Increase That Differentiates Membrane Permeation and Oral Absorption Predictions
The target compound exhibits a Topological Polar Surface Area (TPSA) of 73.1 Ų as computed by Cactvs 3.4.8.18 and deposited in PubChem [1]. Two of its closest in-class analogs—N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide (CAS 922034-25-1, PubChem CID 44024554) and 2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide (CAS 922088-64-0, PubChem CID 16820588)—each report a TPSA of 44.8 Ų [2][3]. The absolute difference of 28.3 Ų represents a 63% increase in polar surface area for the thiophene-bearing compound. Under the Veber bioavailability model, optimal oral absorption in the rat correlates with a combined TPSA ≤ 140 Ų and ≤ 10 rotatable bonds, with TPSA serving as a stronger predictor of permeation rate than calculated logP [4]. While both TPSA values fall within the Veber-compliant range, the 73.1 Ų value places this compound in an intermediate permeability bracket more typical of moderately polar CNS-accessible chemotypes, whereas the 44.8 Ų analogs cluster with high-permeability/highly lipophilic compounds. For blood-brain barrier (BBB) permeation, the widely applied Clark model establishes that a TPSA below approximately 90 Ų is generally required for passive BBB penetration [5]; at 73.1 Ų the target compound lies within this favorable window while the 44.8 Ų comparators may under-predict CNS exposure due to excessive lipophilicity-driven non-specific binding [4].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 73.1 Ų |
| Comparator Or Baseline | 44.8 Ų (m-tolyl analog, CAS 922034-25-1); 44.8 Ų (biphenyl analog, CAS 922088-64-0) |
| Quantified Difference | +28.3 Ų (63% increase over phenyl-based analogs) |
| Conditions | Computed by Cactvs 3.4.8.18, as deposited in PubChem; identical computational method applied to all compared compounds |
Why This Matters
In procurement for ADME screening cascades, a 63% higher TPSA predicts a substantially different permeation–solubility trade-off; selecting a phenyl analog as a surrogate will underestimate the target compound's aqueous solubility and overestimate its passive membrane flux, potentially misdirecting lead optimization efforts.
- [1] PubChem Compound Summary for CID 44024539 (target compound). National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 44024554 (m-tolyl comparator). National Center for Biotechnology Information (2024). View Source
- [3] PubChem Compound Summary for CID 16820588 (biphenyl comparator). National Center for Biotechnology Information (2024). View Source
- [4] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
- [5] Clark DE. Rapid calculation of polar molecular surface area and its application to the prediction of transport phenomena. 2. Prediction of blood-brain barrier penetration. J Pharm Sci. 1999;88(8):815-821. View Source
